molecular formula C17H17N B10841877 2-Methyl-6-(4-phenylpent-1-ynyl)pyridine

2-Methyl-6-(4-phenylpent-1-ynyl)pyridine

Cat. No.: B10841877
M. Wt: 235.32 g/mol
InChI Key: QVXDBDKPSMNGHQ-UHFFFAOYSA-N
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Description

2-methyl-6-(4-phenylpent-1-ynyl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring This particular compound is characterized by the presence of a methyl group at the 2-position and a phenylpentynyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(4-phenylpent-1-ynyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine with 4-phenylpent-1-yne in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as toluene or dichloromethane. The use of a palladium catalyst, such as palladium on carbon (Pd/C), can facilitate the coupling reaction between the pyridine and the alkyne .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-(4-phenylpent-1-ynyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-6-(4-phenylpent-1-ynyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, thereby influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-6-(4-phenylpent-1-ynyl)pyridine is unique due to the presence of the phenylpentynyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

2-methyl-6-(4-phenylpent-1-ynyl)pyridine

InChI

InChI=1S/C17H17N/c1-14(16-10-4-3-5-11-16)8-6-12-17-13-7-9-15(2)18-17/h3-5,7,9-11,13-14H,8H2,1-2H3

InChI Key

QVXDBDKPSMNGHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C#CCC(C)C2=CC=CC=C2

Origin of Product

United States

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